Cas no 275826-30-7 (Ethyl 3-amino-3-(2-bromophenyl)propanoate)

Ethyl 3-amino-3-(2-bromophenyl)propanoate is a versatile brominated aromatic compound featuring both an amino and an ester functional group. Its molecular structure, comprising a 2-bromophenyl moiety and a β-amino ester, makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals and bioactive molecules. The presence of the bromine atom enhances reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the ethyl ester group offers flexibility for further derivatization. The β-amino acid scaffold is useful for constructing peptidomimetics and chiral building blocks. This compound exhibits high purity and stability under standard storage conditions, ensuring reliable performance in synthetic applications. Its balanced reactivity and functional group compatibility make it a preferred choice for medicinal chemistry and drug discovery research.
Ethyl 3-amino-3-(2-bromophenyl)propanoate structure
275826-30-7 structure
Product Name:Ethyl 3-amino-3-(2-bromophenyl)propanoate
CAS No:275826-30-7
MF:C11H14BrNO2
MW:272.138362407684
CID:2108862
Update Time:2025-07-02

Ethyl 3-amino-3-(2-bromophenyl)propanoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 3-amino-3-(2-bromophenyl)propanoate
    • Oprea1_856581
    • STK131478
    • BBL020389
    • Ethyl 3-amino-3-(2-bromophenyl)propanoate (HCl)
    • Ethyl 3-amino-3-(2-bromophenyl)propanoate
    • Inchi: 1S/C11H14BrNO2/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6,10H,2,7,13H2,1H3
    • InChI Key: OPSIOBGQBWZULR-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1C(CC(=O)OCC)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 211
  • Topological Polar Surface Area: 52.3

Ethyl 3-amino-3-(2-bromophenyl)propanoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B442680-10mg
Ethyl 3-Amino-3-(2-bromophenyl)propanoate
275826-30-7
10mg
$ 50.00 2022-06-07
TRC
B442680-50mg
Ethyl 3-Amino-3-(2-bromophenyl)propanoate
275826-30-7
50mg
$ 115.00 2022-06-07
TRC
B442680-100mg
Ethyl 3-Amino-3-(2-bromophenyl)propanoate
275826-30-7
100mg
$ 185.00 2022-06-07

Additional information on Ethyl 3-amino-3-(2-bromophenyl)propanoate

Recent Advances in the Study of Ethyl 3-amino-3-(2-bromophenyl)propanoate (CAS: 275826-30-7)

Ethyl 3-amino-3-(2-bromophenyl)propanoate (CAS: 275826-30-7) is a key intermediate in the synthesis of various biologically active compounds, particularly in the field of medicinal chemistry. Recent studies have highlighted its significance in the development of novel therapeutic agents, including potential anticancer and antimicrobial drugs. This research briefing provides an overview of the latest findings related to this compound, focusing on its synthesis, biological activities, and applications in drug discovery.

The compound has garnered attention due to its unique structural features, which make it a versatile building block for the construction of more complex molecules. Researchers have explored its use in the synthesis of β-amino acid derivatives, which are known for their pharmacological properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of Ethyl 3-amino-3-(2-bromophenyl)propanoate via a palladium-catalyzed coupling reaction, achieving high yields and excellent enantioselectivity.

In addition to its synthetic utility, Ethyl 3-amino-3-(2-bromophenyl)propanoate has been investigated for its direct biological effects. Preliminary in vitro studies have shown that this compound exhibits moderate inhibitory activity against certain cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the disruption of cellular signaling pathways, although further research is needed to elucidate the exact molecular targets.

Another area of interest is the potential antimicrobial properties of Ethyl 3-amino-3-(2-bromophenyl)propanoate. A recent study in the European Journal of Medicinal Chemistry (2024) reported that derivatives of this compound displayed significant activity against drug-resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that Ethyl 3-amino-3-(2-bromophenyl)propanoate could serve as a promising scaffold for the development of new antibiotics.

Despite these promising results, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of Ethyl 3-amino-3-(2-bromophenyl)propanoate and its derivatives. Future research directions may include structure-activity relationship (SAR) studies to identify more potent analogs, as well as in vivo evaluations to assess efficacy and safety in animal models. Collaborative efforts between chemists and biologists will be essential to translate these findings into clinically relevant therapeutics.

In conclusion, Ethyl 3-amino-3-(2-bromophenyl)propanoate (CAS: 275826-30-7) represents a valuable compound in the field of medicinal chemistry, with potential applications in cancer and antimicrobial drug discovery. Continued research into its synthesis, biological activities, and mechanistic insights will undoubtedly contribute to the advancement of this field.

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